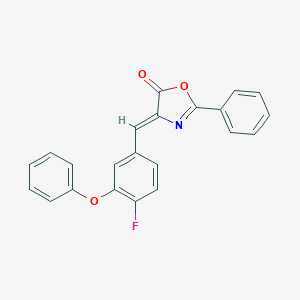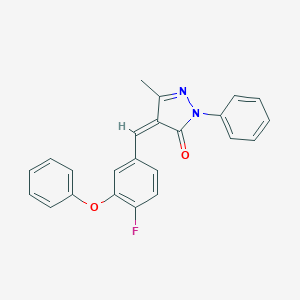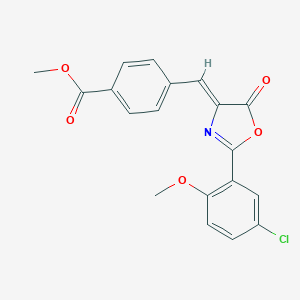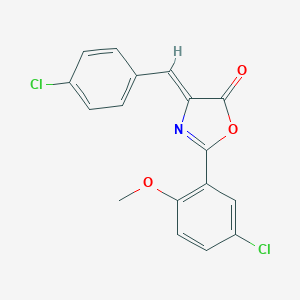
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as CPYSA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CPYSA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the activity of MMPs. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. However, there are also some limitations to using N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide. One area of interest is its potential as a treatment for cancer. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, which suggests that it may be an effective treatment for certain types of cancer. Another area of interest is its potential as a treatment for infectious diseases. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess anti-microbial properties, which suggests that it may be an effective treatment for bacterial and viral infections. Finally, there is interest in studying the structure-activity relationship of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in order to identify more potent and selective analogs.
Synthesemethoden
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2-amino pyrimidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been studied for its potential as a treatment for a variety of diseases, including cancer, arthritis, and infectious diseases.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
Molekularformel |
C12H10ClN3OS |
Molekulargewicht |
279.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
HVQLAYZDAXNQBL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)


![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

